molecular formula C20H18ClNO3 B11407062 N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide

Cat. No.: B11407062
M. Wt: 355.8 g/mol
InChI Key: PKTZJOGBVSJWPD-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide is a complex organic compound that features a benzamide core substituted with chlorophenyl, furanyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes:

    Starting Materials: 2-chlorobenzyl chloride, furfurylamine, and 3-methoxybenzoic acid.

    Step 1: The reaction between 2-chlorobenzyl chloride and furfurylamine in the presence of a base such as sodium hydroxide to form N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]amine.

    Step 2: The intermediate is then reacted with 3-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furanyl group can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide
  • N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide

Uniqueness

N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide is unique due to the specific positioning of the methoxy group on the benzamide core, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to similar compounds.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methoxybenzamide

InChI

InChI=1S/C20H18ClNO3/c1-24-17-8-4-7-15(12-17)20(23)22(14-18-9-5-11-25-18)13-16-6-2-3-10-19(16)21/h2-12H,13-14H2,1H3

InChI Key

PKTZJOGBVSJWPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3

Origin of Product

United States

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